Receptor Binding Selectivity: Tandospirone Exhibits Superior 5-HT1A Selectivity Window Versus Buspirone and Other Azapirones
Tandospirone hydrochloride demonstrates a quantitatively defined selectivity profile at the 5-HT1A receptor relative to off-target receptors. In competitive radioligand binding assays using rat brain homogenates, tandospirone displays a Ki of 27 ± 5 nM at the 5-HT1A receptor, with Ki values ranging from 1,300 to 41,000 nM at 5-HT2, 5-HT1C, α1-adrenergic, α2-adrenergic, and dopamine D1 and D2 receptors, representing a selectivity ratio of approximately 48-fold to 1,518-fold [1]. This pharmacological profile differs measurably from that of buspirone, which exhibits higher affinity for dopamine D2 receptors and produces the active metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) with α2-adrenergic antagonist activity not shared by tandospirone [2].
| Evidence Dimension | 5-HT1A receptor selectivity versus off-target receptor panel |
|---|---|
| Target Compound Data | 5-HT1A Ki = 27 ± 5 nM; off-target Ki range = 1,300–41,000 nM (5-HT2, 5-HT1C, α1, α2, D1, D2) |
| Comparator Or Baseline | Buspirone: higher D2 receptor affinity (Ki ≈ 240–484 nM in literature); gepirone and ipsapirone: distinct off-target binding profiles |
| Quantified Difference | Selectivity ratio: ~48× to 1,518× for tandospirone; buspirone demonstrates lower selectivity for 5-HT1A versus D2 receptors |
| Conditions | Radioligand binding assays in rat brain homogenates; 25°C incubation; [3H]8-OH-DPAT for 5-HT1A labeling |
Why This Matters
Researchers requiring a 5-HT1A agonist with minimized dopaminergic and adrenergic off-target activity should select tandospirone over buspirone to reduce confounding pharmacological variables.
- [1] Hamik A, Oksenberg D, Fischette C, Peroutka SJ. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites. Biol Psychiatry. 1990 Jul 15;28(2):99-109. doi: 10.1016/0006-3223(90)90627-e. PMID: 1974152. View Source
- [2] Peroutka SJ. 5-Hydroxytryptamine receptor subtypes: molecular, biochemical and physiological characterization. Trends Neurosci. 1988 Nov;11(11):496-500. doi: 10.1016/0166-2236(88)90011-2. (Referenced within Hamik et al. comparative analysis). View Source
